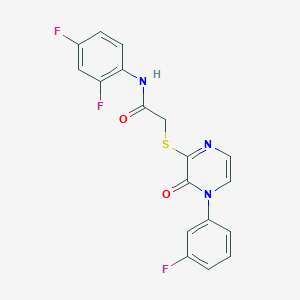
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-6-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-6-(trifluoromethyl)nicotinamide, also known as THP-TFM, is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a nicotinamide derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-6-(trifluoromethyl)nicotinamide is complex and involves multiple targets and pathways. It has been shown to modulate the activity of the nicotinic acetylcholine receptor, leading to changes in neurotransmission and muscle contraction. It also modulates the activity of various enzymes and signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway, leading to changes in inflammation and immune function.
Biochemical and Physiological Effects:
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-6-(trifluoromethyl)nicotinamide has been shown to have various biochemical and physiological effects, including anti-inflammatory and analgesic effects, modulation of neurotransmission and muscle contraction, and modulation of immune function. It has also been shown to have antioxidant and anti-apoptotic effects, making it a potential candidate for the treatment of various diseases, including neurodegenerative diseases and cancer.
Advantages and Limitations for Lab Experiments
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-6-(trifluoromethyl)nicotinamide has several advantages for lab experiments, including its high potency and selectivity, its ability to modulate multiple targets and pathways, and its potential for the development of new drugs. However, its limitations include its complex mechanism of action, which makes it difficult to study, and its potential for off-target effects, which may limit its therapeutic potential.
Future Directions
There are several future directions for the study of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-6-(trifluoromethyl)nicotinamide, including the development of new drugs based on its structure and mechanism of action, the study of its potential applications in neurodegenerative diseases and cancer, and the optimization of its synthesis method for higher yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and its potential for off-target effects.
Synthesis Methods
The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-6-(trifluoromethyl)nicotinamide involves a multi-step process that includes the reaction of 3-bromothiophene with 5-hydroxypentylamine, followed by the reaction of the resulting product with 6-trifluoromethylnicotinic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. This synthesis method has been optimized to yield high purity and high yield of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-6-(trifluoromethyl)nicotinamide.
Scientific Research Applications
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-6-(trifluoromethyl)nicotinamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been shown to have potent anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of chronic pain and inflammatory diseases. In pharmacology, it has been found to have a high affinity for the nicotinic acetylcholine receptor, which plays a crucial role in various physiological processes, including neurotransmission, muscle contraction, and immune function. In biochemistry, it has been shown to modulate the activity of various enzymes and signaling pathways, making it a potential tool for studying cellular processes and disease mechanisms.
properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2S/c17-16(18,19)14-2-1-12(9-21-14)15(23)20-6-3-11(4-7-22)13-5-8-24-10-13/h1-2,5,8-11,22H,3-4,6-7H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOYNNAEJONDOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCC(CCO)C2=CSC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-6-(trifluoromethyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

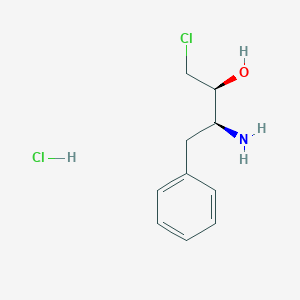

![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide](/img/structure/B2395089.png)
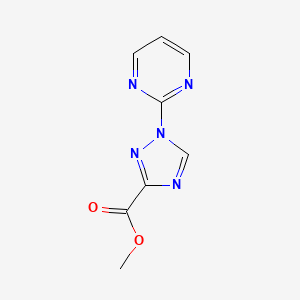
![(2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyridin-4-yl)methanamine oxalate](/img/structure/B2395094.png)
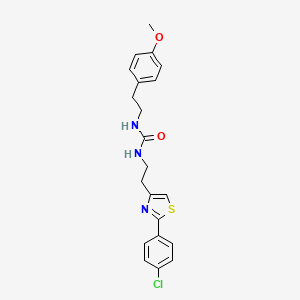

![2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2395100.png)
![1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B2395102.png)
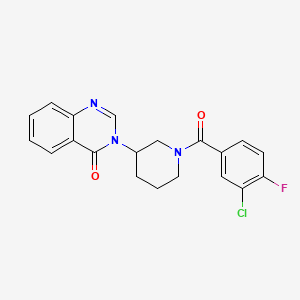
![3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2395104.png)


